molecular formula C7H5BrN2O2 B13538508 5-(5-Bromofuran-2-yl)isoxazol-3-amine

5-(5-Bromofuran-2-yl)isoxazol-3-amine

Cat. No.: B13538508
M. Wt: 229.03 g/mol
InChI Key: YPXHSMZXNUBXKU-UHFFFAOYSA-N
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Description

5-(5-Bromofuran-2-yl)isoxazol-3-amine is a heterocyclic compound that features both furan and isoxazole rings. The presence of these rings makes it a compound of interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromofuran-2-yl)isoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction, where a furan derivative reacts with a nitrile oxide to form the isoxazole ring . This reaction often employs catalysts such as copper (I) or ruthenium (II) to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromofuran-2-yl)isoxazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

5-(5-Bromofuran-2-yl)isoxazol-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(5-Bromofuran-2-yl)isoxazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-Chlorofuran-2-yl)isoxazol-3-amine
  • 5-(5-Methylfuran-2-yl)isoxazol-3-amine
  • 5-(5-Nitrofuran-2-yl)isoxazol-3-amine

Uniqueness

5-(5-Bromofuran-2-yl)isoxazol-3-amine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the furan ring .

Properties

Molecular Formula

C7H5BrN2O2

Molecular Weight

229.03 g/mol

IUPAC Name

5-(5-bromofuran-2-yl)-1,2-oxazol-3-amine

InChI

InChI=1S/C7H5BrN2O2/c8-6-2-1-4(11-6)5-3-7(9)10-12-5/h1-3H,(H2,9,10)

InChI Key

YPXHSMZXNUBXKU-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)Br)C2=CC(=NO2)N

Origin of Product

United States

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